REACTION_CXSMILES
|
C([O:3][P:4]([CH2:9][C:10]1([C:15]([NH:17][C@H:18]2[CH2:24][CH2:23][C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]2=[O:35])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)([O:6]CC)=[O:5])C.Br[Si](C)(C)C.C([N:43](CC)CC)C>ClCCl.CC(C)=O>[P:4]([CH2:9][C:10]1([C:15]([NH:17][C@H:18]2[CH2:24][CH2:23][C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]2=[O:35])=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14]1)([OH:5])([OH:6])=[O:3].[CH3:24][CH:23]([NH3+:43])[C:22]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:21]=1
|
Name
|
ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC1(CCCC1)C(=O)N[C@@H]1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Br[Si](C)(C)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
ADDITION
|
Details
|
treated with 0.53 g of S-(-)-α-methylbenzylamine
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CC1(CCCC1)C(=O)N[C@@H]1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
|
Name
|
α-methylbenzylammonium
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)[NH3+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |